![molecular formula (C35H49O29)n B1143753 XANTHAN GUM CAS No. 11078-31-2](/img/no-structure.png)
XANTHAN GUM
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説明
Xanthan gum is a water-soluble polysaccharide compound produced by the bacterium Xanthomonas campestris . It is best known for its use as a food additive, typically as an emulsifier, a stabilizer, or a thickener . It is often used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .
Synthesis Analysis
Xanthan gum is derived naturally from X. campestris, which is a plant pathogen, being responsible for diseases such as black rot in brassica crops (e.g., cauliflower and cabbage) . The gum is produced when sugar, commonly from corn, wheat, or soy, is fermented by X. campestris . The gum is then processed, through pasteurization, drying, and milling, to create a fine white powder or, occasionally, granules .Molecular Structure Analysis
Xanthan gum is a high molecular weight helical heteropolymer of 1.0–2.0 X 10^6 Da, composed of D-glucose, d-mannose, d-glucuronic acid . D-Glucose units are β-1,4- linked and form the backbone of the molecule, which is similar to cellulose . The polymer branches regularly as alternate glucose units of the backbone are linked to a trisaccharide side chain .Chemical Reactions Analysis
Xanthan gum can be chemically modified to enhance its properties and expand its applications . The process of chemical modification and/or crosslinking of XG can be done via etherification, esterification, acetalation, amidation, and oxidation .Physical And Chemical Properties Analysis
Xanthan gum dissolves readily in both hot and cold water, to form a viscous, non-thixotrophic solution, which usually shows some opalescence . Concentrations of 0.1-1.0% have a pH in the range of 6.0-7.0 . At concentrations as low as 0.25%, solutions will show weak gelation at room temperature .作用機序
Safety and Hazards
Xanthan gum is generally recognized as safe (GRAS) by the FDA for most people when consumed in everyday foods . Some people report side effects from consuming xanthan gum, such as increased gas or bloating, softer stools or diarrhea, increased frequency and amount of bowel movements, changes in gut bacteria .
将来の方向性
特性
CAS番号 |
11078-31-2 |
---|---|
製品名 |
XANTHAN GUM |
分子式 |
(C35H49O29)n |
分子量 |
1000000 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
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